molecular formula C8H18N2O B3055151 N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 63224-17-9

N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Cat. No.: B3055151
CAS No.: 63224-17-9
M. Wt: 158.24 g/mol
InChI Key: PNFGNHGNXRWCQW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-methylpropanamide is a small molecule research compound, also known by its investigative name GC-24 . This substance is identified as a thyroid hormone receptor agonist and has been listed in professional databases as an investigative drug for hyperthyroidism research (ICD-11: 5A02) . Its molecular formula is C8H18N2O, and it is assigned CAS Number 63224-17-9 . The compound is offered with the explicit understanding that it is For Research Use Only ("RUO") and is not intended for diagnostic or therapeutic applications, human consumption, or any form of personal use .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGNHGNXRWCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212592
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63224-17-9
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of N,N-Dimethylethylenediamine

The most straightforward method involves reacting 2-methylpropanoyl chloride with N,N-dimethylethylenediamine under controlled conditions. This nucleophilic acyl substitution proceeds via the following steps:

  • Reaction Setup :

    • N,N-Dimethylethylenediamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • 2-Methylpropanoyl chloride (1.2 equiv) is added dropwise at 0°C to minimize side reactions.
    • Triethylamine (TEA, 1.5 equiv) is used as a base to scavenge HCl generated during the reaction.
  • Reaction Mechanism :
    The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide product.

  • Workup and Purification :

    • The reaction mixture is washed with aqueous NaHCO₃ to remove excess acid and TEA·HCl salts.
    • The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
    • Crude product is purified via silica gel chromatography (eluent: 5–10% methanol in DCM) or recrystallization from ethyl acetate/hexane.

Yield : 65–78%.

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, carbodiimide coupling offers a milder alternative using 2-methylpropanoic acid and N,N-dimethylethylenediamine :

  • Activation of Carboxylic Acid :

    • 2-Methylpropanoic acid (1.0 equiv) is dissolved in DCM or DMF.
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.2 equiv) are added to form an active ester.
  • Coupling Reaction :

    • N,N-Dimethylethylenediamine (1.1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
  • Purification :

    • The reaction is quenched with water, extracted into DCM, and purified via column chromatography.

Yield : 60–70%.

Reductive Amination-Acylation Hybrid Approach

A hybrid strategy combines reductive dimethylation followed by acylation:

  • Synthesis of N,N-Dimethylethylenediamine :

    • Ethylenediamine is treated with formaldehyde (2.0 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 to install dimethyl groups.
  • Acylation :

    • The resulting N,N-dimethylethylenediamine is acylated with 2-methylpropanoyl chloride as described in Section 1.1.

Overall Yield : 50–60%.

Optimization and Challenges

Epimerization at the Amide Bond

The C–N bond in amides is prone to racemization under basic or high-temperature conditions. Key mitigations include:

  • Conducting reactions at 0–25°C.
  • Using non-polar solvents (e.g., DCM) instead of DMF.

Byproduct Formation

  • Over-Acylation : Excess acyl chloride may lead to bis-acylated products. Stoichiometric control (1:1.2 amine:acyl chloride) minimizes this.
  • Dimethylamine Elimination : The dimethylamino group may undergo Hofmann degradation under strongly acidic conditions. Neutral pH during workup is critical.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.23 (s, 6H, N(CH₃)₂), 2.45 (t, 2H, NCH₂), 3.40 (q, 2H, CH₂NH), 6.20 (br s, 1H, NH).
  • ¹³C NMR : δ 21.6 (CH(CH₃)₂), 45.8 (N(CH₃)₂), 56.2 (NCH₂), 175.3 (C=O).
  • IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide I).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak with >98% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 65–78 95–98 High Moderate
Carbodiimide Coupling 60–70 90–95 Moderate Low
Hybrid Approach 50–60 85–90 Low High

Industrial and Research Applications

This compound serves as:

  • An intermediate in pharmaceutical synthesis (e.g., dopamine receptor ligands).
  • A solubilizing agent for hydrophobic drugs due to its amphiphilic structure.
  • A building block for polymers with tunable thermal properties.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or tertiary amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The dimethylaminoethyl group is a common motif in bioactive and polymeric compounds. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Notable Properties References
N-[2-(Dimethylamino)ethyl]-2-methylpropanamide C₈H₁₅N₃O (free base) Amide, dimethylaminoethyl High solubility as dihydrochloride; antitumor potential
2-(3,5-Dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)-2-methylpropanamide C₁₇H₂₅N₃O₃ Aromatic methoxy groups, amide Solid (MP 58–60°C); synthesized via coupling with N,N-dimethylethylenediamine
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide C₇H₁₅NO₂ Hydroxyethyl, amide Improved hydrogen bonding capacity; lower basicity compared to dimethylamino analogs
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ Quinoline, carboxamide Antitumor activity (IC₅₀: ~14–20 μM for P388/A549 cells)
2-(Dimethylamino)ethyl methacrylate C₈H₁₅NO₂ Methacrylate, tertiary amine Polymerizable monomer; enhances resin reactivity with co-initiators

Physicochemical Properties

  • Solubility: The dihydrochloride salt of this compound exhibits enhanced water solubility, critical for in vivo applications. In contrast, hydroxyethyl analogs (e.g., ) rely on hydrogen bonding for solubility .
  • Thermal Stability : Aromatic derivatives (e.g., 3,5-dimethoxyphenyl-substituted compound) display higher melting points (~58–60°C) due to π-π stacking and rigid structures .

Key Findings and Implications

Bioactivity Enhancement: The dimethylaminoethyl group significantly improves antitumor activity by facilitating membrane penetration and target binding .

Structural Trade-offs : Aromatic substituents (e.g., methoxy groups) increase molecular weight and rigidity, which may limit bioavailability but enhance thermal stability .

Application-Specific Design : For polymer resins, the choice between methacrylate and benzoate derivatives depends on the desired balance between reactivity and mechanical properties .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-methylpropanamide, also known as a selective 5-HT5A receptor antagonist, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : Approximately 157.24 g/mol
  • Structural Characteristics : The compound features a dimethylamino group attached to a propanamide backbone, which is crucial for its biological activity.

This compound acts primarily as a selective antagonist of the 5-HT5A serotonin receptor . This interaction modulates serotonin signaling pathways, potentially influencing neurotransmitter release and neuronal function. Such modulation suggests its utility in treating various neurological disorders, particularly mood disorders .

Biological Activity Overview

Research indicates that this compound exhibits promising pharmacological properties:

  • Serotonin Receptor Interaction : It selectively interacts with the 5-HT5A receptor, which may have implications for the treatment of conditions like depression and anxiety by altering serotonin dynamics in the brain.
  • Potential Applications : Given its role in modulating serotonin pathways, this compound is being explored for applications in mood regulation and possibly other neuropsychiatric conditions .

Synthesis

The synthesis of this compound typically involves the reaction between 2-methylpropanoyl chloride and 2-(dimethylamino)ethanol, yielding the desired amide product along with hydrochloric acid as a byproduct. This synthetic route is essential for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Case Studies and Research Findings

  • Selectivity Studies : In comparative studies, this compound demonstrated selectivity over other serotonin receptors (e.g., 5-HT1A, 5-HT2A), indicating its potential as a targeted therapeutic agent .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic assessments suggest that the compound has favorable absorption characteristics, which are critical for its efficacy in clinical settings.
  • Analgesic Activity : Although primarily studied for its serotonergic effects, related compounds have shown analgesic properties in neuropathic pain models, suggesting that this compound may also possess similar benefits worth investigating further .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
SB 699551Dimethylamino groupSelective 5-HT5A antagonist with notable potency
Other AnaloguesVarying alkyl groupsSimilar serotonergic modulation effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)ethyl]-2-methylpropanamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of tertiary amides like this compound typically involves coupling an acyl chloride with a secondary amine. For example, reacting 2-methylpropanoyl chloride with N,N-dimethylethylenediamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Solvent selection : Dichloromethane or THF for solubility and inertness.
  • Temperature control : Reflux conditions (~40–60°C) to ensure complete conversion.
  • Stoichiometry : A 10–20% excess of the amine to drive the reaction forward.
  • Purification : Column chromatography or recrystallization to isolate the product. Yield improvements may require iterative adjustments to these parameters .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the dimethylamino group (~2.2–2.5 ppm) and the amide carbonyl (~165–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm. A purity threshold of ≥95% is typical for research-grade compounds.
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What biological activity assays are appropriate for evaluating this compound, and how should contradictory results be addressed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or calorimetry to measure inhibition constants (Ki) for targets like proteases or kinases, referencing protocols from similar amide derivatives .
  • Cell-Based Assays : Evaluate cytotoxicity (via MTT assay) and receptor binding (e.g., GPCRs) in relevant cell lines.
  • Addressing Contradictions :
  • Validate assay conditions (pH, temperature, solvent compatibility).
  • Replicate experiments across multiple laboratories.
  • Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolysis of the amide bond, which is prone to cleavage under acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C in anhydrous conditions to prevent dimerization or oxidation .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on N-demethylation and amide hydrolysis pathways .
  • Isotopic Labeling : Synthesize a <sup>13</sup>C-labeled version to track metabolic fate in vivo.
  • Computational Modeling : Use tools like ADMET Predictor™ to simulate cytochrome P450 interactions and predict major metabolites .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Testing : Use the shake-flask method in solvents like water, DMSO, and hexane. Measure saturation concentrations via UV-Vis spectroscopy.
  • Contradiction Resolution :
  • Account for impurities (e.g., residual salts) that may alter solubility.
  • Validate results using multiple batches.
  • Apply Hansen Solubility Parameters (HSP) to rationalize discrepancies .

Q. What strategies can resolve inconsistencies in observed biological activity between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models.
  • Metabolite Screening : Identify active/inactive metabolites that may explain reduced efficacy in vivo.
  • Dose-Response Correlation : Ensure in vitro IC50 values align with achievable plasma concentrations in vivo .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2-methylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.